6-Bromo-3-(2-pyridyl)coumarin
Description
Structure
3D Structure
Properties
CAS No. |
958-58-7 |
|---|---|
Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
6-bromo-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-4-5-13-9(7-10)8-11(14(17)18-13)12-3-1-2-6-16-12/h1-8H |
InChI Key |
IDHKCWBINRCURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 6 Bromo 3 2 Pyridyl Coumarin
Established Synthetic Routes to the 3-(2-pyridyl)coumarin Core Structure
The synthesis of the 3-(2-pyridyl)coumarin scaffold is fundamentally a two-component strategy, involving the formation of the coumarin's pyrone ring and the simultaneous or subsequent introduction of the pyridyl substituent at the C3 position.
Knoevenagel Condensation Approaches for the Coumarin (B35378) Moiety
The Knoevenagel condensation is a cornerstone in coumarin synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. wikipedia.org This reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration to form the characteristic 2H-1-benzopyran-2-one (coumarin) ring system. A variety of catalysts and conditions have been developed to promote this transformation, enhancing yield and adhering to green chemistry principles. nih.govsapub.org
The choice of catalyst is crucial and can range from simple organic bases like piperidine (B6355638) to more advanced systems. nih.govnih.gov Modern approaches often employ milder, more efficient, and reusable catalysts to drive the reaction.
Table 1: Selected Catalysts and Conditions for Knoevenagel-based Coumarin Synthesis
| Catalyst System | Solvent/Conditions | Key Features | Source(s) |
| Piperidine / Acetic Acid | Ethanol (B145695), Reflux | Classical and widely used method. | nih.gov |
| L-proline | Ionic Liquid, 90 °C | Environmentally benign solvent, high yield. | nih.gov |
| Nano MgFe₂O₄ | Solvent-free, 45 °C, Ultrasound | Green synthesis, good yields. | nih.gov |
| Silica Gel / Basic Alumina | Solvent-free, Microwave | Improved efficiency, solvent-free conditions. | slideshare.net |
Strategic Incorporation of the Pyridyl Substituent
To construct the 3-(2-pyridyl)coumarin core, a strategic choice of the active methylene component is required. The use of 2-pyridylacetonitrile (B1294559) is the most direct method. In this approach, the methylene group of 2-pyridylacetonitrile, activated by the adjacent electron-withdrawing pyridyl and nitrile groups, acts as the nucleophile.
The reaction with a salicylaldehyde, typically catalyzed by a base, proceeds through a Knoevenagel condensation mechanism. The initial product is a 2-iminocoumarin intermediate, which is subsequently hydrolyzed under acidic or basic conditions to afford the desired 3-(2-pyridyl)coumarin.
Methods for Bromination at the C6 Position of the Coumarin Ring
Achieving regioselective bromination at the C6 position is a critical step in the synthesis of the target molecule. This can be accomplished either by direct bromination of the pre-formed 3-(2-pyridyl)coumarin core or by utilizing a brominated precursor.
Direct bromination of the 3-(2-pyridyl)coumarin nucleus is an electrophilic aromatic substitution reaction. The outcome is governed by the directing effects of the substituents on the benzene (B151609) ring. The ether oxygen of the coumarin system is an activating, ortho-, para- directing group, while the C3-pyridyl group is deactivating. This electronic preference directs incoming electrophiles primarily to the C6 and C8 positions.
Achieving high regioselectivity for the C6 position can be challenging, as mixtures of isomers are often formed. chemmethod.com The choice of brominating agent and reaction conditions is critical to favor the desired C6-bromo isomer. thieme.de
Table 2: Common Reagents for Electrophilic Aromatic Bromination
| Reagent | Typical Conditions | Notes | Source(s) |
| Bromine (Br₂) | Acetic Acid | A common and potent brominating agent. | |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or CCl₄, often with a catalyst or initiator | Milder source of electrophilic bromine, can improve selectivity. | unica.itresearchgate.net |
| Copper(II) Bromide | Varies | Can be used to promote regioselective halogenation. | thieme.de |
A more controlled and regiochemically unambiguous route to 6-Bromo-3-(2-pyridyl)coumarin involves starting with a precursor that already contains the bromine atom at the desired position. The Knoevenagel condensation of 5-bromosalicylaldehyde (B98134) with 2-pyridylacetonitrile directly yields the target compound with perfect regioselectivity, avoiding potential separation issues associated with direct bromination. This is the most efficient reported synthesis for this specific molecule.
The reaction proceeds smoothly, providing the product in a high yield.
Table 3: Synthesis of this compound via Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |
| 5-Bromosalicylaldehyde | 2-Pyridylacetonitrile | This compound | 80% | 225 °C |
Data sourced from Khilya, O. V., et al. (2005).
Derivatization Strategies and Functionalization of this compound
The structure of This compound possesses several reactive sites, making it a versatile scaffold for further chemical modification. The primary sites for functionalization are the C6-bromo substituent and the nitrogen atom of the pyridyl ring.
The aryl bromide at the C6 position serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the core structure. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling with boronic acids can be employed to introduce new aryl or alkyl groups. nih.govresearchgate.net
The nitrogen atom of the pyridyl ring retains its basic character and can be targeted for functionalization. rsc.org It can be quaternized by reacting with alkyl halides to form pyridinium (B92312) salts or oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
Furthermore, the core coumarin structure itself, while generally stable, can undergo reactions. For example, studies on related 3-(2-pyridyl)coumarins have shown that other substituents on the coumarin ring can be modified without disrupting the core heterocycle, indicating the robustness of the scaffold for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) at the C6-Bromine Position
The bromine atom at the C6 position of this compound is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org
In the context of this compound, the C6-Br bond can be readily coupled with various aryl or heteroaryl boronic acids or their corresponding esters. The general reaction scheme involves the treatment of the bromo-coumarin with a boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and good functional group tolerance. organic-chemistry.orgnih.gov
Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed catalyst precursors. acs.org The use of specialized phosphine (B1218219) ligands can be critical for the success of these reactions, enhancing catalyst stability and reactivity. libretexts.org The mechanism of the Suzuki coupling generally proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Role |
|---|---|---|
| Aryl Bromide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst |
| Ligand | PPh₃, XPhos | Stabilizes catalyst, promotes reaction |
| Base | K₂CO₃, K₃PO₄ | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene | Reaction medium |
This table presents generalized conditions. Specific conditions for this compound would require experimental optimization.
The efficiency of the Suzuki coupling can be influenced by the electronic nature of the substituents on both coupling partners. The presence of the electron-withdrawing pyridyl group at the C3 position may influence the reactivity of the C6-Br bond. For challenging substrates, including nitrogen-rich heterocycles, the development of robust catalyst systems is essential to overcome issues like catalyst inhibition. nih.gov
Modification of the Pyridyl Nitrogen and its Heterocyclic Ring
The pyridyl nitrogen atom in this compound is a site amenable to chemical modification, although this is less commonly explored than functionalization of the coumarin core itself. The nitrogen atom can be quaternized by treatment with alkyl halides to form pyridinium salts. These salts can exhibit altered solubility and biological activity.
Furthermore, the pyridine (B92270) ring itself can undergo various transformations. For instance, palladium-catalyzed C-H activation could potentially be used to introduce substituents at positions ortho to the nitrogen, although this would compete with reactions at the C6-bromo position. The synthesis of related pyridyl-substituted coumarins has been achieved through the reaction of substituted salicylaldehydes and 2-pyridylacetonitrile. researchgate.net
Functionalization at Other Positions of the Coumarin Core (e.g., C3, C7)
While the focus is often on the C6-bromo position, other sites on the coumarin scaffold of this compound offer opportunities for functionalization.
The C4 position of the coumarin ring is susceptible to attack by nucleophiles. While the parent compound is 3-substituted, related 4-hydroxycoumarins readily react with active methylene compounds. For instance, the condensation of 4-hydroxycoumarin (B602359) with aldehydes and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a common strategy for building more complex heterocyclic systems. sciensage.inforsc.org Although direct functionalization of the C4-H in this compound with active methylene compounds is not a standard transformation, related reactions on other coumarin systems suggest possibilities for derivatization.
Heterocyclic annulation, the construction of a new ring fused to an existing one, is a powerful strategy for creating novel molecular architectures. scilit.comthieme-connect.de For coumarin derivatives, this often involves reactions at the C3 and C4 positions or at substituents on the benzo portion of the ring. For example, 3-acetylcoumarins can be converted into various fused heterocycles. jbclinpharm.org In the case of this compound, functional groups could potentially be introduced at the C7 position (via demethylation of a methoxy (B1213986) precursor, for example) which could then serve as a handle for annulation reactions. nih.gov Ruthenium-catalyzed C-H activation and annulation cascades have been used to construct complex polycyclic coumarin-fused scaffolds. rsc.org
Elucidation of Reaction Mechanisms in this compound Synthesis and Transformation
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.
In palladium-catalyzed reactions, the catalyst's nature plays a pivotal role. The choice of ligand can influence the steric and electronic environment around the palladium center, thereby affecting the efficiency and selectivity of the reaction. libretexts.org For instance, in Suzuki couplings of dihalogenated pyridines, altering the palladium-to-ligand ratio can switch the site of arylation. acs.org The base is not merely a proton scavenger but is involved in the activation of the boronic acid in the transmetalation step. The mechanism can be complex, and in some cases, the "true" catalyst may be a different species formed in situ from the precursor. libretexts.orgacs.org
For the synthesis of the parent 3-(2-pyridyl)coumarin skeleton, a common method is the Knoevenagel condensation of a salicylaldehyde with a compound containing an active methylene group, such as 2-pyridylacetonitrile. researchgate.netnih.gov This reaction is typically catalyzed by a weak base like piperidine or an amine. sciensage.info The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then undergoes a Knoevenagel condensation with the aldehyde. This is followed by an intramolecular cyclization (lactonization) to form the coumarin ring.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Phenylboronic acid |
| Malononitrile |
| Ethyl cyanoacetate |
| 2-Pyridylacetonitrile |
| Piperidine |
| Salicylaldehyde |
| 4-Hydroxycoumarin |
Intermediate Identification and Pathway Analysis
The synthesis of this compound from 5-bromosalicylaldehyde and 2-pyridylacetonitrile proceeds through a multi-step reaction pathway involving key intermediates. While specific spectroscopic studies on the intermediates of this particular reaction are not extensively documented in the literature, the mechanistic pathway can be elucidated based on the well-established principles of the Knoevenagel condensation.
The reaction is initiated by the deprotonation of the active methylene group of 2-pyridylacetonitrile by a base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-bromosalicylaldehyde to form an aldol-type addition intermediate.
Subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group of the salicylaldehyde moiety onto the nitrile carbon. This is followed by tautomerization to yield the more stable 2-imino-6-bromo-3-(2-pyridyl)coumarin. This iminocoumarin is a crucial intermediate in the reaction sequence. The formation of this intermediate is a key step that leads to the coumarin scaffold.
The final step of the synthesis is the hydrolysis of the 2-imino-6-bromo-3-(2-pyridyl)coumarin. This hydrolysis, typically carried out in the presence of an acid or base, converts the imino group to a carbonyl group, yielding the desired this compound. The exact mechanism of this hydrolysis step can vary depending on the reaction conditions, but it generally involves the addition of water to the imine bond followed by the elimination of ammonia (B1221849) or a related nitrogen-containing species.
A plausible mechanistic pathway is illustrated below:
Figure 1: Plausible Mechanistic Pathway for the Synthesis of this compound
Solvent Effects and Reaction Condition Optimization
The efficiency and yield of the synthesis of this compound via the Knoevenagel condensation are significantly influenced by the choice of solvent and other reaction conditions such as temperature, catalyst, and reaction time. While specific optimization studies for this particular compound are not widely reported, general principles from related coumarin syntheses can be applied to understand the potential effects.
Solvent Effects:
The solvent plays a crucial role in the Knoevenagel condensation by influencing the solubility of reactants, the stability of intermediates, and the rate of reaction. A range of solvents can be employed, with their polarity and proticity being key factors.
Protic Solvents: Alcohols like ethanol and methanol (B129727) are commonly used. They can solvate the ionic intermediates and participate in proton transfer steps, potentially accelerating the reaction.
Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF) and acetonitrile can also be effective. Their ability to dissolve a wide range of organic compounds and their high boiling points allow for reactions to be conducted at elevated temperatures, which can increase the reaction rate.
Ionic Liquids: In recent years, ionic liquids have emerged as green and efficient solvents for Knoevenagel condensations. researchgate.netresearchgate.net They can act as both the solvent and catalyst, often leading to higher yields and easier product isolation.
Solvent-Free Conditions: Conducting the reaction without a solvent, often with microwave irradiation, is another environmentally friendly approach that can lead to shorter reaction times and improved yields. researchgate.netwikipedia.org
The choice of solvent can also impact the final hydrolysis step of the iminocoumarin intermediate. For instance, the presence of water in the reaction medium, either as a co-solvent or as an impurity, can facilitate the in-situ hydrolysis to the final coumarin product.
Reaction Condition Optimization:
Optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include:
Catalyst: Weak organic bases like piperidine, pyridine, and triethylamine (B128534) are commonly used to catalyze the Knoevenagel condensation. wikipedia.org The concentration of the catalyst is a critical parameter to optimize, as too little may result in a slow reaction, while too much can lead to side reactions. In some cases, Lewis acids have also been employed to activate the carbonyl group.
Temperature: The reaction temperature can significantly affect the rate of condensation. While some Knoevenagel reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. Microwave irradiation has been shown to dramatically reduce reaction times. researchgate.netwikipedia.org
Reaction Time: The optimal reaction time needs to be determined experimentally to ensure the completion of the reaction without the formation of degradation products.
The following interactive table provides a hypothetical representation of how different solvents and catalysts could be varied to optimize the yield of a Knoevenagel condensation for a coumarin synthesis, based on general findings in the field.
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Ethanol | Piperidine | Reflux | 75 |
| 2 | DMF | Triethylamine | 100 | 82 |
| 3 | Acetonitrile | DBU | 80 | 88 |
| 4 | Ionic Liquid | None | Room Temp | 90 |
| 5 | Solvent-Free (MW) | Piperidine | 120 | 95 |
This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.
Photophysical Properties and Spectroscopic Phenomena of 6 Bromo 3 2 Pyridyl Coumarin Systems
Absorption and Emission Characteristics of 6-Bromo-3-(2-pyridyl)coumarin and Related Derivatives
The introduction of a pyridyl group at the 3-position and a bromine atom at the 6-position of the coumarin (B35378) core creates a molecule with distinct electronic characteristics that govern its interaction with light.
Analysis of Electronic Transitions and Spectral Regions
The electronic absorption spectra of coumarin derivatives are generally characterized by intense absorption bands in the UV-visible region, arising from π→π* electronic transitions within the conjugated system. For 3-pyridyl-substituted coumarins, these transitions are a key feature. photochemcad.com The primary absorption band is typically associated with an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating part of the molecule to the electron-accepting part upon photoexcitation.
In the case of this compound, the coumarin nucleus, particularly the lactone group, acts as an electron-withdrawing moiety. The electronic spectrum of a related compound, 6-bromo-3-methoxycarbonylcoumarin, shows three broad peaks between 220 and 380 nm. acs.org The lowest energy peak is attributed to an n→π* transition, while the other two are assigned as π→π* transitions. acs.org Similarly, 6-aryl coumarin derivatives exhibit two main excitation regions: one in the far UV around 300 nm and a second in the 300–400 nm range. acs.orgnih.gov It is anticipated that this compound would display similar absorption characteristics, with the long-wavelength absorption band being of significant interest due to its sensitivity to the electronic environment.
Influence of Substituent Electronic Properties on Optical Spectra
The photophysical properties of coumarins are highly tunable through the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.govomlc.org
The bromine atom at the 6-position of the coumarin ring is an electron-withdrawing group due to its inductive effect, while also possessing a weaker, opposing resonance effect. acs.org The primary influence of the bromo substituent would be a modification of the energy levels of the molecule's frontier orbitals (HOMO and LUMO). The electron-withdrawing nature of bromine is expected to stabilize the HOMO level, which can lead to a blue-shift (hypsochromic shift) in the absorption and emission spectra compared to an unsubstituted analog. However, in some systems, halogen atoms can also induce a red-shift (bathochromic shift) due to the heavy-atom effect and their ability to participate in conjugation. For instance, in a study of 3-substituted 4-hydroxycoumarins, substitution with an electron-withdrawing chlorine atom resulted in minor shifts in the absorption maxima (±3 nm), while a nitro group caused more significant, solvent-dependent shifts. bldpharm.com
Solvatochromic Behavior and Environmental Sensitivity in Photophysical Response
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a hallmark of molecules with a significant change in dipole moment between the ground and excited states. Coumarin derivatives with push-pull architecture are known to exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (red-shift) as the polarity of the solvent increases. photochemcad.comresearchgate.net
This phenomenon is explained by the stabilization of the more polar excited state by polar solvent molecules. It is highly probable that this compound would exhibit solvatochromic behavior. The ICT character, enhanced by the pyridyl and bromo substituents, would lead to a larger excited-state dipole moment compared to the ground-state dipole moment. researchgate.netrsc.org This sensitivity to the solvent environment makes such compounds potentially useful as fluorescent probes for sensing local polarity. The extent of the solvatochromic shift can be analyzed using models like the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent. photochemcad.com
Fluorescence Quantum Yields and Excited-State Lifetimes of this compound Analogs
The efficiency and duration of fluorescence are critical parameters that define the utility of a fluorophore. These properties are intrinsically linked to the molecular structure and its interaction with the environment.
Intramolecular and Intermolecular Factors Governing Fluorescence Efficiency
The fluorescence quantum yield (ΦF), which represents the ratio of emitted photons to absorbed photons, is a measure of fluorescence efficiency. For coumarin derivatives, ΦF can range from near zero to almost unity. High quantum yields are favored in rigid molecular structures that minimize non-radiative decay pathways, such as vibrational relaxation and intersystem crossing. acs.org
For this compound, several factors would influence its fluorescence efficiency. The introduction of the 2-pyridyl group at the 3-position has been shown in related systems to enhance the emission yield. bldpharm.com However, the presence of the heavy bromine atom at the 6-position could potentially decrease the fluorescence quantum yield. The heavy-atom effect is known to promote intersystem crossing from the singlet excited state (S1) to the triplet state (T1), thereby quenching fluorescence. nih.gov
The excited-state lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state, is another crucial parameter. For many fluorescent coumarin derivatives, lifetimes are typically in the range of a few nanoseconds (ns). nih.govmdpi.com The lifetime is inversely related to the sum of the rate constants for radiative (fluorescence) and non-radiative decay. Therefore, factors that quench fluorescence, like the heavy-atom effect, would also be expected to shorten the fluorescence lifetime.
Table 1: General Photophysical Data for Related Coumarin Derivatives This table presents data for related compounds to provide context for the expected properties of this compound.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent | Reference |
|---|---|---|---|---|---|
| Coumarin 6 | 459 | ~505 | 0.78 | Ethanol (B145695) | omlc.org |
| Pyridine-substituted 4-alkylcoumarins | 210-307 | 402-415 | 0.06-0.19 | Not specified | photochemcad.com |
| Methyl 4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]butanoate | ~390 | ~450 | ~0.6-0.8 | Benzene (B151609)/Acetonitrile (B52724) | nih.govnih.gov |
Mechanisms of Fluorescence Quenching and Enhancement
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. For this compound, several quenching mechanisms could be relevant.
As mentioned, intramolecular quenching can occur via the heavy-atom effect of the bromine substituent. Intermolecular quenching can also occur through interactions with other molecules in the solution. This can be a dynamic process, involving collisions between the fluorophore and a quencher, or a static process, where a non-fluorescent complex is formed in the ground state. The nature of the quenching mechanism can often be elucidated by temperature-dependent fluorescence studies and lifetime measurements.
Furthermore, the pyridyl nitrogen in the 3-position introduces pH sensitivity. Protonation of the nitrogen atom in acidic conditions can significantly alter the electronic properties of the molecule, often leading to fluorescence quenching. omlc.org This occurs because the protonated pyridinium (B92312) group becomes a much stronger electron-withdrawing group, which can disrupt the optimal charge-transfer character required for efficient fluorescence.
Conversely, fluorescence enhancement can sometimes be achieved by designing molecules that restrict intramolecular rotations or vibrations that would otherwise serve as non-radiative decay channels. The rigid coumarin scaffold is inherently favorable for high fluorescence. acs.org In some cases, binding to larger structures, such as proteins or metal ions, can restrict molecular motion and lead to an increase in fluorescence quantum yield. omlc.org For instance, the addition of Al³⁺ ions has been shown to enhance the fluorescence of certain coumarin derivatives. nih.govomlc.org
Heavy Atom Effect in Brominated Coumarins
The presence of a bromine atom, a so-called "heavy atom," in the coumarin framework significantly influences the photophysical properties of this compound. This "heavy atom effect" is known to enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). rsc.org While this can lead to a decrease in fluorescence quantum yield, it simultaneously promotes phosphorescence and the generation of singlet oxygen, properties that are highly sought after in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). rsc.org The electronic structures of such brominated compounds, and consequently their photophysical properties, are influenced by factors like the porphyrin core geometry and the heavy atom effect itself. acs.org
In the broader context of brominated organic molecules, the heavy atom effect has been shown to accelerate reverse intersystem crossing (rISC) in thermally activated delayed fluorescence (TADF) materials. rsc.org This is particularly relevant for developing efficient blue-emitting OLEDs. rsc.org However, the precise impact of the heavy atom on the photophysics is complex. To optimize the desired properties, it is crucial that the heavy atom participates in low-energy molecular vibrations that activate rISC between the lowest excited singlet and triplet states. rsc.org
Stokes Shift Analysis and Non-Radiative Deactivation Pathways
Coumarin derivatives are generally characterized by large Stokes shifts, a phenomenon where the emission maximum is at a significantly longer wavelength than the absorption maximum. nih.govresearchgate.net This property is advantageous in applications like fluorescence microscopy, as it facilitates the separation of excitation and emission signals. The magnitude of the Stokes shift in this compound is influenced by the electronic nature of the pyridyl substituent at the 3-position and the bromo substituent at the 6-position.
Time-Resolved Spectroscopy of Excited-State Dynamics
Time-resolved spectroscopy is a powerful tool for elucidating the intricate dynamics of excited states in molecules like this compound. researchgate.net Techniques such as pump-probe spectroscopy allow for the monitoring of ultrafast processes, including internal conversion, intersystem crossing, and solvent relaxation, that occur on timescales ranging from femtoseconds to nanoseconds. nih.govmdpi.com
For coumarin derivatives, time-resolved fluorescence measurements have revealed complex kinetic behaviors. nih.gov For instance, in some coumarins, the excited state dynamics involve rapid structural relaxations and the formation of transient species like excimers. mdpi.com In the context of this compound, time-resolved spectroscopy would be instrumental in quantifying the rate of intersystem crossing induced by the heavy atom effect and in understanding the subsequent dynamics of the triplet state. These studies can reveal how the surrounding environment influences the excited-state lifetimes and deactivation pathways. nih.govias.ac.in
Spectroscopic Methodologies for Structural and Electronic Characterization
A combination of spectroscopic techniques is employed to fully characterize the structural and electronic properties of this compound.
UV-Vis absorption spectroscopy provides fundamental information about the electronic transitions within the molecule. Coumarin derivatives typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum, arising from π-π* transitions within the extended conjugated system. researchgate.net The position and intensity of the absorption bands of this compound are influenced by the substituents on the coumarin core. The bromine atom at the 6-position and the pyridyl group at the 3-position will modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to the parent coumarin. nih.govunica.it The UV-Vis spectrum of a related compound, 3-acetylcoumarin, shows characteristic absorption bands that have been analyzed using theoretical calculations. nih.gov
Table 1: UV-Vis Absorption Data for Related Coumarin Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 1,4-disubstituted 1,2,3-triazolyl-coumarin conjugates | DMSO | 325-331 | 13,500–23,200 | nih.gov |
| 7-hydroxy-4-methylcoumarin | --- | --- | --- | thermofisher.com |
| 6,8-difluoro-7-hydroxy-4-methylcoumarin | --- | --- | --- | thermofisher.com |
| 2,4,6-tricoumarin-pyridines | Chlorobenzene | ~350-450 | --- | researchgate.net |
| Coumarin-dihydropyrimidinone Dyads | Methanol (B129727) | ~370 | --- | researchgate.net |
Fluorescence spectroscopy is essential for characterizing the emissive properties of this compound. Coumarin derivatives are well-known for their strong fluorescence, often in the blue-green region of the spectrum. nih.gov The introduction of a pyridyl group at the 3-position can influence the fluorescence quantum yield and emission wavelength. scispace.com The bromine atom at the 6-position, due to the heavy atom effect, is expected to quench the fluorescence to some extent by promoting intersystem crossing. rsc.org The fluorescence properties of coumarins are also often sensitive to the solvent polarity and pH. nih.govunica.it
Table 2: Fluorescence Emission Data for Related Coumarin Derivatives
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 7-(diethylamino)-3-(pyridin-2-yl)coumarin | --- | --- | --- | --- | scispace.com |
| 1,3-bis(triazolyl-coumarin)benzene | DMSO | --- | 394 | --- | nih.gov |
| 1,4-bis(triazolyl-coumarin)benzene | DMSO | --- | 415 | --- | nih.gov |
| Coumarin 6 | Ethanol | 370 | 457 | --- | researchgate.net |
| Coumarin-dihydropyrimidinone Dyads | Methanol | --- | ~450-500 | --- | researchgate.net |
FT-IR spectroscopy is a valuable technique for identifying the functional groups and characterizing the vibrational modes of this compound. The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the coumarin lactone ring, the pyridine (B92270) ring, and the carbon-bromine bond. The carbonyl (C=O) stretching vibration of the lactone is typically observed as a strong band in the region of 1700-1750 cm⁻¹. The C=C and C-O stretching vibrations of the coumarin and pyridine rings will appear at lower wavenumbers. The C-Br stretching vibration is expected to be found in the fingerprint region of the spectrum. Analysis of the FT-IR spectrum, often aided by theoretical calculations, provides a detailed picture of the molecule's vibrational structure. ijres.orgresearchgate.net The FT-IR spectra of coumarin and its derivatives have been extensively studied, providing a solid basis for the interpretation of the spectrum of this compound. nih.govresearchgate.net
Table 3: Characteristic FT-IR Bands for Coumarin Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (lactone) | Stretching | 1700-1750 | nih.govresearchgate.net |
| C=C (aromatic) | Stretching | 1500-1600 | researchgate.net |
| C-O | Stretching | 1000-1300 | researchgate.net |
| C-H (aromatic) | Stretching | ~3000 | researchgate.net |
| C-Br | Stretching | 500-600 | --- |
Note: Specific data for this compound is not available. The table presents typical ranges for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR have been employed to assemble a complete picture of its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Analysis of a 400 MHz spectrum recorded in DMSO-d₆ reveals distinct signals corresponding to each proton, with their chemical shifts (δ) and coupling constants (J) providing crucial information about their connectivity and spatial relationships.
A key feature in the spectrum is the singlet observed at 8.86 ppm, which is assigned to the proton at the C-4 position of the coumarin ring. The protons of the pyridyl ring also exhibit characteristic signals. A broad triplet at 7.86 ppm corresponds to the H-4' proton, while a broad doublet at 8.67 ppm is assigned to the H-6' proton. The H-3' proton appears as a doublet at 8.31 ppm, and the H-5' proton is observed as a doublet of doublets.
The protons on the coumarin framework, other than H-4, also show distinct resonances. The proton at C-5 (H-5) appears as a doublet at 7.94 ppm, while the proton at C-7 (H-7) presents as a doublet of doublets, integrating for one proton. This detailed assignment of proton signals provides a robust confirmation of the compound's core structure. mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.86 | s |
| H-5 | 7.94 | d |
| H-7 | - | dd |
| H-3' | 8.31 | d |
| H-4' | 7.86 | br. t |
| H-5' | - | dd |
| H-6' | 8.67 | br. d |
| Solvent: DMSO-d₆, Frequency: 400 MHz | ||
| s: singlet, d: doublet, dd: doublet of doublets, br. t: broad triplet, br. d: broad doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structural components through the analysis of its fragmentation patterns.
While a specific mass spectrum for this compound was not found in the surveyed literature, the expected molecular ion peak ([M]⁺) can be calculated based on its chemical formula, C₁₄H₈BrNO₂. The presence of the bromine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
The fragmentation of this compound under mass spectrometric conditions would likely involve initial cleavages at the ether linkage of the coumarin ring and the bond connecting the coumarin and pyridine rings. Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO), which would result in a significant fragment ion. The stability of the pyridyl and brominated benzene rings would likely lead to their appearance as prominent fragments in the mass spectrum.
Computational and Theoretical Investigations of 6 Bromo 3 2 Pyridyl Coumarin
Quantum Chemical Calculations (DFT, TD-DFT) on Electronic and Molecular Structures
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic and molecular structures of coumarin (B35378) derivatives. thenucleuspak.org.pk These methods offer a balance between accuracy and computational cost, making them suitable for studying complex molecules like 6-bromo-3-(2-pyridyl)coumarin.
Optimization of Ground and Excited State Geometries
The initial step in computational analysis involves the optimization of the molecule's geometry in both its ground and excited states. This process determines the most stable three-dimensional arrangement of atoms. For coumarin derivatives, DFT calculations are employed to find the equilibrium geometry by minimizing the energy of the potential energy surface. researchgate.net Studies on similar bromo-substituted coumarins have utilized DFT with basis sets like 6-31G(d,p) to obtain optimized structures. nih.gov The geometry optimization is crucial as it provides the foundation for all subsequent calculations, including vibrational frequencies and electronic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Electron Density Distributions)
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity and a greater ease of electronic excitation. nih.gov
In coumarin derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. researchgate.net For instance, in a related compound, 6-bromo-4-chloro-3-formyl coumarin, the calculated HOMO and LUMO energies demonstrated that charge transfer occurs within the molecule. nih.gov The HOMO-LUMO gap for this molecule was found to be significant, influencing its electronic behavior. nih.gov The analysis of electron density distribution in these orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Bromo-Coumarin Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: Specific values for this compound require dedicated calculations but trends can be inferred from similar structures like 6-bromo-4-chloro-3-formyl coumarin. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.
Prediction and Simulation of Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, including UV-Visible, IR, and Raman spectra. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.net For a related compound, 6-bromo-4-chloro-3-formyl coumarin, the theoretically calculated UV-Visible spectrum was compared with experimental data, showing good agreement. nih.gov
Vibrational spectra (FTIR and FT-Raman) can also be simulated using DFT calculations. The harmonic vibrational frequencies are computed and often scaled to better match experimental results. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational behavior.
Table 2: Simulated Spectroscopic Data for a Related Bromo-Coumarin Derivative
| Spectroscopic Technique | Calculated Maximum Absorption (λmax) |
|---|---|
| UV-Visible | Value (nm) |
Note: The specific λmax for this compound would require specific TD-DFT calculations. The value here is indicative based on studies of similar compounds. nih.gov
Theoretical Studies on Intermolecular Interactions and Packing Arrangements
Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structures and material properties. Theoretical studies can shed light on the non-covalent interactions that govern molecular packing.
π-Stacking Interactions and Their Geometrical Configurations
The non-covalent interactions within and between molecules of this compound are crucial in determining its solid-state packing and influencing its electronic properties. Among these, π-stacking is a predominant force, arising from the interaction between the electron-rich and electron-deficient regions of the aromatic systems. The coumarin scaffold itself is an interesting case for such interactions, as the fused benzene (B151609) and pyrone rings exhibit opposed polarity. nih.gov The benzenoid ring acts as a π-donor, while the electron-withdrawing lactone ring functions as a π-acceptor. nih.gov
Computational studies on related coumarin derivatives show that these interactions lead to specific, energetically favorable geometrical arrangements. nih.gov The primary configurations for π-π interactions are the parallel-displaced, T-shaped, and face-to-face (or cofacial) stacked geometries. mdpi.com Quantum calculations often indicate that T-shaped and parallel-displaced conformations are more stable than face-to-face stacking due to reduced electronic repulsion. mdpi.com
In the case of this compound, several stacking motifs are possible:
Intramolecular Stacking: The pyridyl ring at the 3-position could potentially stack against the coumarin core, although this would depend on the rotational freedom and steric hindrance around the C-C single bond.
Intermolecular Stacking: Molecules can stack with one another in various patterns. A common motif in coumarins is a parallel-displaced arrangement where the electron-rich benzene ring of one molecule interacts with the electron-deficient lactone ring of a neighboring molecule. nih.gov The presence of the bromo and pyridyl substituents is expected to modulate these interactions. Substituents on aromatic rings can stabilize π-π interactions, regardless of their specific electronic character (donating or withdrawing). mdpi.com The bromine atom, being an electron-withdrawing group, and the nitrogen-containing pyridyl ring further influence the electronic distribution, potentially strengthening the stacking interactions. mdpi.com
The geometric parameters defining these interactions can be computationally modeled and are critical for understanding the resulting supramolecular architecture.
| Parameter | Typical Value/Range | Stacking Configuration | Reference |
| Intercentroid Distance | 3.6 Å - 4.1 Å | Parallel-displaced | nih.gov |
| Interplanar Distance | 3.3 Å - 3.7 Å | Parallel-displaced | nih.gov |
| Dihedral Angle | ~50° - 70° | T-shaped | mdpi.com |
| Centroid Distance | ~5.0 Å - 5.6 Å | T-shaped | mdpi.com |
This interactive table summarizes typical geometric parameters for π-stacking interactions observed in coumarin and related aromatic systems. These values provide a benchmark for computational analysis of this compound.
Halogen Bonding Interactions Involving the Bromine Atom
The bromine atom at the 6-position of the coumarin ring introduces the possibility of another significant non-covalent interaction: halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site on an adjacent molecule. bohrium.comnih.gov Computational studies using electrostatic potential isosurfaces can reveal the presence of these positive σ-holes on bromine atoms, indicating their potential for halogen bonding. acs.org
For this compound, the bromine atom can act as a halogen bond donor, interacting with various Lewis basic sites:
Br···N Interaction: A likely and strong interaction could form between the bromine atom of one molecule and the nitrogen atom of the pyridyl ring on a neighboring molecule.
Br···O Interaction: The bromine could also interact with the carbonyl oxygen of the lactone ring or the ether oxygen within the ring of another coumarin molecule. Such Br···O contacts have been shown to be a feature in the crystal packing of other brominated aromatic compounds. nih.gov
Br···π Interaction: A π-type halogen bond may form where the bromine atom interacts with the electron-rich face of the pyridyl or benzene ring of another molecule.
Computational studies on other halogenated coumarins have explored the competition between halogen bonding and hydrogen bonding. bohrium.com In systems with a bromine atom, halogen bonding was found to exist and compete with hydrogen bonds, for instance, with a water molecule. bohrium.com The nature of these interactions is not purely electrostatic; orbital (charge-transfer) interactions also play a vital role in R-Br···X halogen bonding, influencing electronic coupling and the geometry of supramolecular assemblies. nih.gov The analysis of these interactions is often performed computationally using methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the non-covalent interactions by locating electron density critical points between atoms. nih.govresearchgate.net
| Interaction Type | Potential Acceptor Atom/Group | Significance |
| Br···N | Pyridyl Nitrogen | Strong, directional interaction influencing crystal packing. |
| Br···O | Carbonyl or Ether Oxygen | Can form dimers or sheets, contributing to network formation. nih.gov |
| Br···π | Pyridyl or Benzene Ring | Weaker interaction contributing to overall stability. |
| Br···Br | Bromine Atom | Type I or Type II contacts possible, influencing packing. researchgate.net |
This table outlines the potential halogen bonding interactions for this compound, highlighting the versatility of the bromine atom in directing molecular self-assembly.
Computational Modeling of Photochemical Processes (e.g., Uncaging Mechanisms)
Coumarin derivatives are well-regarded for their use as photoremovable protecting groups, or "photocages," which can release a biologically active molecule upon irradiation with light. nih.govkrummel.org Computational chemistry provides indispensable tools for understanding and optimizing the photochemical mechanisms that govern this "uncaging" process. rsc.org
The uncaging of coumarin-based compounds typically proceeds via a heterolytic or homolytic cleavage of the bond connecting the coumarin to the caged molecule. krummel.org This process is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state. Time-Dependent Density Functional Theory (TD-DFT) is a key computational method used to model these excited states and the potential energy surfaces that dictate the reaction pathway. rsc.orgnih.gov
Computational studies on related coumarin photocages reveal several key insights:
Mechanism: The release mechanism can be complex. For example, studies on caged tertiary amines showed that the process can involve a diradical cation species, leading to byproducts like formaldehyde. However, chemical modifications, such as the addition of a bromine substituent, can shift the mechanism entirely to a cleaner heterolysis pathway. nih.gov This significantly improves the uncaging efficiency and avoids toxic byproducts. nih.gov
Dissociation Barrier: TD-DFT calculations can identify energy barriers to dissociation from the excited state. The height of this barrier is highly sensitive to the nature of the leaving group and the molecular geometry, which in turn determines the timescale of the photocleavage, ranging from sub-picoseconds to hundreds of picoseconds. rsc.org
Structural Modifications: Theoretical modeling can predict how structural changes will affect photophysical properties. For instance, replacing the carbonyl oxygen in a coumarin with sulfur (to make a thiocoumarin) results in a red-shifted absorption spectrum and faster photolysis, as predicted by TD-DFT calculations of the molecule's frontier orbitals. nih.gov Similarly, the addition of bromine to the coumarin cage has been shown to increase the quantum yield of uncaging by over 35-fold. nih.gov
By modeling the excited state dynamics, computational approaches allow for the rational design of coumarin cages like this compound with optimized properties, such as absorption wavelength, quantum yield, and release kinetics, for specific applications. nih.govrsc.org
Computational Approaches to Structure-Property Relationship Prediction
Computational chemistry offers a powerful suite of tools to predict the properties of a molecule like this compound based on its structure, a field known as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies. mdpi.comnih.govresearchgate.net These methods can significantly reduce the time and cost associated with drug discovery and materials development by prioritizing candidates for synthesis. nih.gov
Molecular Docking: This technique is used to predict the preferred orientation and binding affinity of a molecule when it interacts with a biological target, such as an enzyme or receptor. For coumarin derivatives, docking studies have been used to elucidate their mode of inhibition against various enzymes, such as those related to fungal growth or cancer. mdpi.comnih.gov By calculating a "docking score," this method can predict whether this compound is likely to be a potent inhibitor for a given target, thus relating its 3D structure to a specific biological activity. nih.gov
QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This is achieved by calculating a set of molecular descriptors for each compound and using statistical methods, like multiple linear regression (MLR), to build a predictive model. nih.govresearchgate.net For coumarin derivatives, QSAR studies have shown that properties like antifungal activity can be enhanced by the presence of electron-withdrawing groups, such as bromine, at specific positions. mdpi.com A predictive QSAR model could be developed for this compound to estimate its potential activity based on descriptors derived from its structure.
| Computational Approach | Predicted Property | Application for this compound | Reference |
| Molecular Docking | Binding affinity and mode | Predicting potential as an enzyme inhibitor (e.g., anticancer). | mdpi.comnih.gov |
| QSAR Modeling | Biological activity (e.g., pIC₅₀) | Estimating potency based on structural features and descriptors. | mdpi.comnih.govresearchgate.net |
| DFT Calculations | Electronic properties (HOMO/LUMO, ESP) | Predicting chemical reactivity and sites for interaction. | nih.gov |
| ADMET Prediction | Pharmacokinetics | Assessing drug-likeness (Absorption, Distribution, Metabolism, Excretion, Toxicity). | mdpi.com |
This table summarizes key computational methods used to establish structure-property relationships. These approaches enable the in silico evaluation of this compound for various applications, from medicinal chemistry to materials science.
Supramolecular Chemistry and Molecular Self Assembly of 6 Bromo 3 2 Pyridyl Coumarin Derivatives
Self-Assembly Principles and Directing Interactions in Coumarin (B35378) Systems
The spontaneous organization of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. In the case of coumarin derivatives, this self-assembly is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The specific substituents on the coumarin core play a crucial role in dictating the directionality and strength of these interactions, thereby controlling the final supramolecular architecture.
Role of Pyridyl and Bromine Moieties in Directing Intermolecular Associations
The 6-bromo-3-(2-pyridyl)coumarin molecule possesses two key functional groups that are known to be strong directors in crystal engineering: the pyridyl nitrogen and the bromine atom.
The bromine atom at the 6-position introduces the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the nitrogen or oxygen atoms in a neighboring molecule. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the bromine in this compound is expected to be a significant contributor to the crystal packing, potentially forming C-Br···N or C-Br···O=C interactions. These directional interactions are highly valuable in designing specific supramolecular architectures.
Examination of Crystal Packing and Supramolecular Synthons
Based on the directing groups present, several predictable supramolecular synthons can be anticipated in the crystal structure of this compound. Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be considered as the building blocks of a crystal structure.
For this compound, likely synthons include:
Homomeric synthons: Interactions between identical molecules. This could involve C-H···O hydrogen bonds between the coumarin rings or π-π stacking of the aromatic systems.
Heteromeric synthons: Interactions between different functional groups. The most probable heteromeric synthons would be the C-H···N hydrogen bond between a coumarin or pyridyl C-H group and the pyridyl nitrogen of an adjacent molecule, and the C-Br···N or C-Br···O halogen bond.
Crystal Engineering of this compound and Analogous Structures
Crystal engineering is the rational design of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern crystal formation. For this compound, crystal engineering principles can be applied to predict and potentially control its solid-state properties.
Single Crystal X-ray Diffraction Analysis of Supramolecular Architectures
An SCXRD study would reveal:
The exact geometry of the intermolecular C-H···N and C-Br···X (where X is N or O) interactions.
The distances and angles of any π-π stacking interactions between the coumarin and pyridyl rings.
The formation of any higher-order structures, such as chains, sheets, or three-dimensional networks.
Without experimental SCXRD data, the following table presents hypothetical crystallographic parameters based on similar known structures.
| Hypothetical Crystallographic Data for this compound | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~7.8 |
| c (Å) | ~18.2 |
| β (°) | ~95 |
| Volume (ų) | ~1450 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.65 |
This data is illustrative and requires experimental verification.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can gain a detailed understanding of the close contacts between molecules.
For this compound, a Hirshfeld analysis would be expected to show:
Red spots on the dnorm surface, indicating close intermolecular contacts corresponding to hydrogen bonds (C-H···N and C-H···O) and halogen bonds (C-Br···N/O).
A high percentage of H···H, C···H, and O···H contacts in the 2D fingerprint plot, which is typical for organic molecules.
Distinct "wings" in the fingerprint plot corresponding to the specific C-H···N and C-Br···X interactions, providing quantitative evidence for these synthons.
The breakdown of intermolecular contacts would likely resemble the following hypothetical data:
| Hypothetical Hirshfeld Surface Contact Percentages | |
| H···H | ~ 40% |
| C···H/H···C | ~ 25% |
| O···H/H···O | ~ 15% |
| Br···H/H···Br | ~ 10% |
| N···H/H···N | ~ 5% |
| Other | ~ 5% |
This data is illustrative and requires experimental verification.
Void Analysis and Prediction of Mechanical Properties
Void analysis is a computational method used to identify and characterize the empty spaces or voids within a crystal structure. The size, shape, and distribution of these voids can significantly influence the material's properties, including its density, porosity, and mechanical behavior. For instance, large, interconnected voids might suggest the potential for guest inclusion or solvent transport, while the absence of significant voids generally correlates with a denser, more stable, and potentially harder crystal. The calculation of the crystal's packing index can provide insights into its mechanical stability. Generally, a higher packing index is associated with greater mechanical stability. The presence of strong, directional interactions like halogen and hydrogen bonds is expected to lead to a densely packed structure with relatively small void volumes, suggesting good mechanical stability.
Investigation of Host-Guest Interactions of this compound Derivatives
The unique structural architecture of this compound, which combines a coumarin core, a bromine substituent, and a pyridyl group, makes it a compelling candidate for studies in host-guest chemistry. This field explores the interactions wherein a "host" molecule forms a complex with a "guest" molecule or ion. The specific functionalities within the this compound framework allow for a variety of non-covalent interactions, which are fundamental to the formation of these host-guest assemblies.
While direct and extensive research on the host-guest chemistry of this compound itself is not widely documented, the behavior of related coumarin and pyridyl-containing compounds provides significant insights into its potential applications. The electronic and structural features of this molecule suggest that it could act as a guest, being encapsulated by a larger host, or, upon modification, serve as a host for smaller species.
Potential as a Guest Molecule
The planar coumarin ring system, coupled with the pyridyl group, can readily participate in π-π stacking interactions within the cavities of larger macrocyclic hosts. The bromine atom at the 6-position can further influence these interactions through halogen bonding.
Potential as a Host or Receptor
The nitrogen atom of the pyridyl group introduces a key site for coordination with metal ions and a hydrogen bond acceptor site. This allows derivatives of this compound to act as chemosensors, where the binding of a specific guest (like a metal ion or an anion) to the pyridyl moiety can induce a change in the photophysical properties of the coumarin fluorophore. This can result in a detectable colorimetric or fluorescent response.
Research on analogous coumarin-based systems has demonstrated their efficacy in the selective detection of various ions. For instance, a novel coumarin-based 1,2-pyrazole was synthesized and characterized for its ability to selectively detect fluoride (B91410) and copper ions through colorimetric and fluorescence sensing. nih.gov This sensor exhibited distinct responses at different wavelengths for Cu²⁺ and F⁻ ions, with detection limits in the nanomolar range. nih.gov The binding constants for these ions were also determined, highlighting the strength of the host-guest interaction. nih.gov
The sensing mechanism in such systems often involves a deprotonation event facilitated by the guest ion, which alters the electronic structure of the molecule and, consequently, its spectroscopic signature. nih.gov Computational studies, such as Natural Bond Orbital (NBO) analysis, can be employed to understand the electronic changes and the nature of the interaction upon guest binding. nih.gov
Interactive Data Table: Properties of a Related Coumarin-Based Chemosensor
| Guest Ion | Detection Limit | Binding Constant (Kb) | Sensing Wavelength |
|---|---|---|---|
| F⁻ | 4.62 nM | 2.06 x 10⁵ M⁻¹ | 430 nm |
| Cu²⁺ | 15.36 nM | 1.88 x 10⁵ M⁻¹ | 376 nm |
Data derived from a study on a coumarin-based 1,2-pyrazole chemosensor, illustrating the potential sensing capabilities of coumarin derivatives. nih.gov
The pyridyl group in this compound is analogous to the nitrogen-containing heterocycles in other known metal-coordinating ligands. For example, the 3-(2-pyridyl) moiety is a key component in ligands that form complexes with metal ions like copper(II). nih.gov The crystal structure of a dinuclear copper(II) complex with a 3-(2-pyridyl)-5-ethyl-1,2,4-triazolate ligand reveals a distorted trigonal-bipyramidal environment around each copper atom, formed by nitrogen atoms from the pyridyl and triazole rings. nih.gov This demonstrates the strong coordinating ability of the 2-pyridyl group, a feature that would be retained in this compound.
Advanced Applications As Research Tools and in Material Science Strictly Non Clinical
Fluorescent Probes and Chemosensors based on 6-Bromo-3-(2-pyridyl)coumarin Scaffolds
The 3-(2-pyridyl)coumarin structure is inherently suited for chemosensor design. The pyridine (B92270) nitrogen and the coumarin (B35378) carbonyl oxygen can act as a bidentate chelation site for metal ions, leading to changes in the molecule's photophysical properties upon binding. The bromine atom at the C6 position can further modulate these properties through the heavy-atom effect or serve as a site for further functionalization.
Detection of Metal Ions (e.g., Fe³⁺, Al³⁺, Sn²⁺, Cu²⁺)
While specific studies on this compound as a metal ion sensor are not widely documented, the broader class of coumarin derivatives has been extensively developed for this purpose. The pyridyl group, in particular, is a known coordination site for various metal ions.
Iron (Fe³⁺): Numerous coumarin-based probes have been designed for the detection of ferric ions. For instance, a Schiff-base chemosensor derived from 7-Amino-4-methyl coumarin demonstrated a colorimetric response to Fe³⁺, allowing for naked-eye detection. pkdc.ac.in Other coumarin derivatives have been shown to experience fluorescence quenching upon interaction with Fe³⁺. pkdc.ac.in
Aluminum (Al³⁺): The detection of Al³⁺ has been achieved using metal-organic frameworks (MOFs) that incorporate exposed pyrimidyl Lewis base sites. A Co(II)-based MOF showed highly selective and enhanced fluorescence emission in the presence of Al³⁺, with a low limit of detection of 0.7 μM. rsc.org This principle of using nitrogen-containing heterocycles for Al³⁺ binding could be applied to 3-(2-pyridyl)coumarin scaffolds.
Tin (Sn²⁺): Research on coumarin-based chemosensors has demonstrated their utility in detecting tin ions. Although specific examples using the 3-(2-pyridyl)coumarin structure are scarce, the general principle of chelation-enhanced fluorescence quenching or enhancement is applicable.
Copper (Cu²⁺): The detection of Cu²⁺ is a well-established application for coumarin-based fluorescent probes. The nitrogen atom in a pyridine ring, combined with other functionalities, can create a selective binding pocket for Cu²⁺. A coumarin derivative modified with a pyridine triazole unit was developed as a fluorescent sensor that showed selective fluorescence quenching in the presence of Cu²⁺ ions, with a detection limit of 2 μmol·L⁻¹. pkdc.ac.in Similarly, another coumarin-derived probe exhibited significant fluorescence quenching specifically with Cu²⁺ ions, with a 2:1 binding ratio and an association constant of 9.56 × 10⁹ M⁻². rsc.org These examples highlight the potential of the pyridyl group in the target compound for Cu²⁺ sensing.
| Related Compound | Target Ion | Sensing Mechanism | Detection Limit | Source |
|---|---|---|---|---|
| (E)-7-(((8-hydroxyquinolin-2-yl)methylene) amino)-4-methyl- 2H-chromen-2-one | Fe³⁺ | Colorimetric change | Not specified | pkdc.ac.in |
| Coumarin-Pyridine Triazole Derivative (CPTH) | Cu²⁺ | Fluorescence quenching | 2 µM | pkdc.ac.in |
| Unnamed Coumarin Derivative | Cu²⁺ | Fluorescence quenching | Not specified | rsc.org |
| Co(II) MOF with Pyrimidyl Sites | Al³⁺ | Fluorescence enhancement | 0.7 µM | rsc.org |
pH Sensing and Environmental Monitoring Probes
The pyridine moiety in this compound makes it an excellent candidate for pH sensing. The nitrogen atom of the pyridine can be protonated under acidic conditions, which significantly alters the electronic structure and, consequently, the fluorescence properties of the molecule. This can lead to a "turn-on" or ratiometric pH response.
Several studies have explored coumarin-based fluorescent probes for pH measurement. researchgate.net For example, novel ratiometric sensors for acidic pH were developed using a 7-diethylamino-coumarin fluorophore and a pyridine receptor. researchgate.net Upon decreasing the pH, these sensors exhibited a large red shift in their fluorescence emission, allowing for quantitative pH determination in the acidic range. researchgate.net Another study on a coumarin-indole-based probe demonstrated its utility in near-infrared ratiometric imaging of intracellular pH distributions. rsc.org These findings underscore the potential of the 3-(2-pyridyl)coumarin scaffold for creating highly sensitive pH probes for various environments, including biological and potentially environmental samples, although specific environmental monitoring applications are less commonly reported.
| Related Compound Class | Sensing Feature | pH Range/pKa | Key Finding | Source |
|---|---|---|---|---|
| 7-diethylamino-coumarin with pyridine receptor | Ratiometric response | pKa = 5.36 | Large red shift in emission from 529 nm to 616 nm with decreasing pH. | researchgate.net |
| Coumarin-indole based probe | Near-infrared ratiometric response | Acidic microenvironments | Probe 3 showed a 122 nm red shift of the emission maximum. | rsc.org |
| 3-amino-/3-dimethylamino-coumarin | "Turn-on" fluorescence | Highly acidic conditions | Protonation leads to a 12–1400-fold increase in fluorescence intensity. | researchgate.net |
Anion Recognition (if applicable)
The development of coumarin-based sensors for anions is an emerging area of research. While less common than cation sensing, specific structural modifications can induce selectivity for certain anions. The design typically involves creating a binding pocket that can interact with the target anion through hydrogen bonding or other non-covalent interactions, leading to a change in the coumarin's fluorescence. While no specific examples of this compound being used for anion recognition were found, the general principles of chemosensor design could be adapted for this purpose.
Bioimaging Applications for Cellular and Molecular Research (excluding human clinical trials)
The excellent photophysical properties of coumarins, such as high quantum yields and photostability, make them ideal fluorophores for bioimaging. chim.it Their ability to be functionalized allows for the development of probes that can target specific cellular components or biomolecules.
Development of Fluorescent Markers for Cellular Components
Coumarin derivatives have been successfully employed as fluorescent markers for various organelles. The lipophilicity and charge of the molecule can be tuned to direct its localization within the cell.
For example, specific coumarin-based compounds with sulfonamide groups have been developed as probes that selectively target and image the endoplasmic reticulum (ER) in both live and fixed mammalian cells. nih.govresearchgate.net Another study reported a mitochondria-targeted fluorescent probe based on a coumarin-pyridine derivative designed to image hypochlorite (B82951) within this organelle. chim.it This demonstrates the principle that modifying the coumarin-pyridine scaffold can achieve specific subcellular targeting. While research has not specifically used this compound for this purpose, its core structure is amenable to modifications for creating targeted cellular markers.
| Related Compound Class | Target Organelle | Key Features | Source |
|---|---|---|---|
| Coumarin-based compounds with sulfonamide groups | Endoplasmic Reticulum (ER) | High fluorescence quantum yield (0.60); suitable for multicolor imaging. | nih.govresearchgate.net |
| Coumarin-pyridine derivative (CPD) | Mitochondria | Used for imaging hypochlorite (OCl⁻) with a rapid response time (<10 s). | chim.it |
Probes for Specific Biomolecules or Subcellular Structures
Beyond general organelle staining, coumarin-based probes can be designed to interact with specific biomolecules. This is often achieved by conjugating the coumarin fluorophore to a recognition moiety that has a high affinity for the target.
For instance, coumarin derivatives have been developed as profluorescent substrates to measure the activity of xenobiotic-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov In these probes, the non-fluorescent coumarin derivative is metabolized by the enzyme into a highly fluorescent product, allowing for the quantification of enzyme activity. nih.gov Other research has focused on developing coumarin-based fluorescent probes for labeling biomolecules containing sulfhydryl groups, such as peptides with cysteine residues. The potential for such applications using the this compound scaffold exists, likely requiring conjugation to a specific targeting ligand.
Applications in Advanced Optical Materials and Devices
The exceptional optical properties of coumarin derivatives make them prime candidates for a wide range of applications in advanced optical materials and devices. researchgate.netresearchgate.net Their strong fluorescence, good solubility, and reasonable stability contribute to their utility in this sector. researchgate.net
Coumarin derivatives are well-established as efficient laser dyes. nih.govresearchgate.net Their high fluorescence quantum yields and broad tunability across the visible spectrum make them suitable for use in dye lasers. nih.govnih.gov The substitution pattern on the coumarin scaffold significantly influences their photophysical properties, allowing for the fine-tuning of their emission characteristics. nih.govresearchgate.net For instance, the introduction of electron-donating groups at various positions can enhance fluorescence. nih.gov Research into the structure-emission relationship of coumarin derivatives aims to predict and optimize their performance as laser dyes by minimizing triplet-state losses. nih.gov
Table 1: Photophysical Properties of Selected Coumarin Derivatives for Laser Applications
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |
| Coumarin 120 | --- | --- | High | nih.gov |
| Coumarin Derivative 3d | --- | --- | 0.90 (in CHCl3) | researchgate.net |
The electroluminescent properties of coumarin derivatives have led to their investigation for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netuniss.it Their large conjugated system and rigid planar structure are advantageous for creating stable and efficient light-emitting layers. nih.gov The ability to functionalize the coumarin core allows for the synthesis of materials with tailored electronic and optical properties, which is crucial for optimizing OLED performance. uniss.itresearchgate.net Heterocyclic substituents, such as the pyridyl group in this compound, can lower the LUMO and HOMO energy levels, making them attractive for OLED applications. uniss.it
Coumarin-based dyes are extensively studied as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their excellent light-harvesting capabilities. researchgate.netmdpi.com The typical donor-π-acceptor (D-π-A) structure of these dyes facilitates efficient intramolecular charge transfer (ICT) upon light absorption, a key process for charge separation and injection into the semiconductor material. mdpi.com Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the efficiency of various coumarin derivatives as DSSC sensitizers, with key parameters being the position of the absorption band and the LUMO energy level relative to the semiconductor's conduction band. rsc.org The modification of the coumarin structure, for instance by extending the π-conjugation, has been shown to improve the photovoltaic performance of DSSCs. mdpi.com
Table 2: Performance of Selected Coumarin-Based Dyes in DSSCs
| Dye | Voc (mV) | Jsc (mA·cm-2) | Efficiency (η) | Reference |
| Dye 8 (thieno[3,2-b]thiophene unit) | 367 | 9.28 | 2.00% | mdpi.com |
| Dye 9b (bithiophene unit) | --- | 10.19 | --- | mdpi.com |
Coumarin derivatives with donor-acceptor substitutions exhibit significant nonlinear optical (NLO) properties, making them promising materials for applications in photonics and optoelectronics. ijsr.netbohrium.com The intramolecular charge transfer within these molecules leads to large first-order hyperpolarizability values, which are crucial for second-harmonic generation (SHG) and other NLO phenomena. ijsr.netrsc.org Computational studies have shown that the NLO response of coumarin derivatives can be tuned by altering the substituents and their positions on the coumarin ring. ijsr.netnih.gov For instance, the introduction of a cyano group can enhance the ICT and red-shift the absorption, leading to improved NLO properties. ijsr.net
Coumarins are widely used as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs) in the textile and paper industries. researchgate.netresearchgate.net These compounds absorb ultraviolet light and re-emit it as blue light in the visible spectrum, which results in a whiter and brighter appearance of the treated materials. researchgate.net Non-ionic coumarin derivatives are particularly suitable for whitening synthetic fibers like polyester, while water-soluble cationic coumarins are used for materials such as polyacrylonitrile. google.comfibre2fashion.com The effectiveness and fastness properties of coumarin-based OBAs make them a preferred choice for enhancing the aesthetic quality of various consumer products. google.comgoogle.com
Future Research Directions and Contemporary Challenges
Development of Sustainable and Green Synthetic Methodologies
The traditional synthetic routes to coumarin (B35378) derivatives, including 6-bromo-3-(2-pyridyl)coumarin, often rely on classical condensation reactions such as the Perkin, Pechmann, or Knoevenagel reactions. While effective, these methods can suffer from drawbacks including the use of harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. The development of sustainable and green synthetic methodologies is therefore a paramount challenge and a crucial area for future research.
Key research thrusts in this area include:
Microwave-Assisted Organic Synthesis (MAOS): Exploring microwave irradiation as an energy source can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions.
Catalytic Approaches: The design and implementation of novel catalytic systems, such as those based on reusable solid acids or metal-organic frameworks (MOFs), can enhance selectivity and reduce the environmental impact of the synthesis.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability. Adapting the synthesis of this compound to a flow process is a significant engineering challenge with substantial potential rewards.
Bio-inspired Synthesis: Investigating enzymatic or whole-cell biocatalytic methods for the construction of the coumarin core or the introduction of specific functional groups presents a long-term goal for achieving highly sustainable production.
In-Depth Understanding of Structure-Photophysical Property Relationships for Targeted Design
The photophysical properties of this compound, such as its absorption and emission wavelengths, quantum yield, and Stokes shift, are intricately linked to its molecular structure. A comprehensive understanding of these structure-property relationships is essential for the targeted design of new analogs with tailored optical characteristics for specific applications.
Future research should focus on:
Systematic Substituent Effects: A systematic investigation into the impact of varying the electronic nature and position of substituents on both the coumarin and pyridyl rings is needed. This includes the introduction of electron-donating and electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) character of the molecule.
Influence of the Bromine Atom: A detailed study on the heavy-atom effect of bromine on the photophysical properties, particularly its influence on intersystem crossing and the potential for phosphorescence, is warranted.
Solvatochromism and Environmental Sensitivity: A thorough examination of how the photophysical properties of this compound and its derivatives are influenced by the polarity, viscosity, and pH of their environment will be critical for their application as chemical sensors.
| Structural Modification | Anticipated Effect on Photophysical Properties |
| Introduction of electron-donating groups on the coumarin ring | Red-shift in absorption and emission spectra |
| Introduction of electron-withdrawing groups on the pyridyl ring | Enhanced intramolecular charge transfer (ICT) |
| Replacement of bromine with other halogens | Modulation of heavy-atom effect and spin-orbit coupling |
| Steric hindrance around the pyridyl-coumarin bond | Alteration of the dihedral angle and conjugation |
Exploration of Novel Application Avenues in Chemical Biology and Advanced Materials
While the potential of coumarin derivatives is widely recognized, the specific applications of this compound remain relatively underexplored. Future research should aim to broaden the application scope of this compound and its analogs.
Potential areas for exploration include:
Chemical Probes and Sensors: The pyridyl nitrogen atom offers a potential binding site for metal ions, making this compound a candidate for the development of fluorescent chemosensors. Furthermore, its sensitivity to the local environment could be exploited for sensing other analytes or for mapping cellular microenvironments.
Bioimaging: The fluorescent nature of the coumarin core suggests its potential use as a fluorophore in bioimaging applications. Research into conjugating this molecule to biomolecules or nanoparticles to target specific cellular structures is a promising avenue.
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of this compound could be harnessed in the development of new emissive materials for OLEDs. The bromine atom might also facilitate triplet harvesting, potentially leading to higher device efficiencies.
Photocatalysis: The ability of coumarins to absorb light and participate in energy or electron transfer processes makes them interesting candidates for organic photocatalysis. The bromine and pyridyl functionalities could be tuned to modulate the redox potentials and catalytic activity.
Integration of Advanced Computational Approaches for Rational Design and Prediction of Novel this compound Analogs
The empirical, trial-and-error approach to discovering new molecules with desired properties is often time-consuming and resource-intensive. The integration of advanced computational methods offers a powerful tool for the rational design and prediction of novel this compound analogs.
Key computational strategies to be employed include:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to predict the ground and excited-state electronic structures, as well as the absorption and emission spectra of novel analogs. This allows for an in-silico screening of potential candidates before their synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of these molecules and their interactions with their environment, such as solvents or biological macromolecules.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to establish mathematical relationships between the molecular structure and the photophysical properties of a series of compounds. These models can then be used to predict the properties of new, unsynthesized analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-3-(2-pyridyl)coumarin, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of 3-(2-pyridyl)coumarin precursors or coupling reactions between brominated coumarins and pyridyl derivatives. Key intermediates like 6-bromo-4-hydroxycoumarin (CAS 4139-61-1) and brominated pyridine aldehydes (e.g., 6-Bromo-2-pyridine carbinaldehyde) are commercially available . Optimization can employ factorial design to test variables (temperature, catalyst loading, solvent polarity) and analyze interactions statistically . Purity verification via HPLC or NMR is critical to avoid side-product interference in downstream applications.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and computational methods (DFT calculations) to confirm structure and electronic features. The pyridyl group’s electron-withdrawing effects and bromine’s steric bulk influence photophysical properties (e.g., fluorescence quenching). X-ray crystallography is recommended for definitive conformation analysis, though crystallization may require tailored solvent systems due to the compound’s planar aromatic structure .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests under light, humidity, and temperature gradients (e.g., 4°C vs. ambient) should be conducted via accelerated degradation studies. Monitor changes using UV-Vis spectroscopy and mass spectrometry. Brominated coumarins are prone to photodegradation; thus, dark storage in inert atmospheres (argon) is advised. Purity thresholds (>97%) from suppliers like Kanto Reagents reduce batch variability .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Quantum chemical calculations (e.g., DFT, reaction path searches) model transition states and intermediates, identifying favorable pathways for cross-coupling or substitution reactions. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and optimize parameters (e.g., ligand selection for Suzuki-Miyaura couplings) . Experimental validation via in-situ FT-IR or GC-MS tracks intermediate formation, ensuring computational accuracy .
Q. What strategies resolve contradictions in fluorescence data reported for this compound across studies?
- Methodological Answer : Discrepancies may arise from solvent polarity effects, aggregation-induced quenching, or impurities. Standardize protocols by:
- Using spectrofluorometric grade solvents.
- Validating concentration-dependent emission profiles.
- Comparing with structurally analogous bromocoumarins (e.g., 6-Bromo-3-cyano-4-methylcoumarin) to isolate substituent effects .
Advanced statistical tools (ANOVA, PCA) can identify outlier datasets .
Q. How does the pyridyl group influence the compound’s application in metal-sensing or bioimaging?
- Methodological Answer : The pyridyl moiety acts as a chelating site for transition metals (e.g., Cu²⁺, Fe³⁺), enabling selective sensing. Design experiments to:
- Measure binding constants via UV-Vis titrations.
- Assess reversibility through competitive ligand studies.
- Test biocompatibility in cellular models (e.g., fluorescence lifetime imaging microscopy, FLIM) . Computational docking studies predict metal-coordination geometries .
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts. Membrane separation technologies (nanofiltration) or preparative TLC with silica gel GF₂₅₄ are alternatives . Purity validation via LC-MS ensures removal of brominated impurities (e.g., dibromo derivatives) .
Experimental Design & Data Analysis
Q. How to design a robust study investigating the compound’s photophysical properties under varying pH conditions?
- Methodological Answer :
- Design : Use a full factorial design (pH: 3–11, ionic strength: 0–0.5 M) with triplicate measurements.
- Tools : Fluorescence spectrophotometry with cuvettes calibrated for pH stability.
- Analysis : Fit emission intensity vs. pH data to Henderson-Hasselbalch models to estimate pKa values. Compare with DFT-predicated protonation states .
Q. What methodologies validate the compound’s role as a fluorescent probe in live-cell imaging?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
